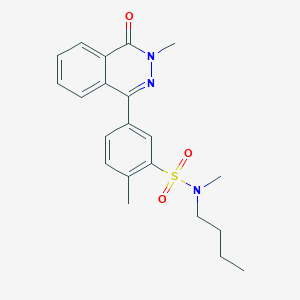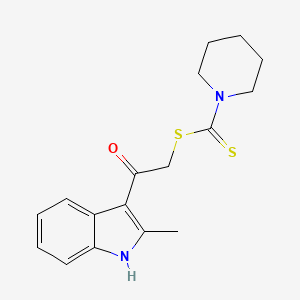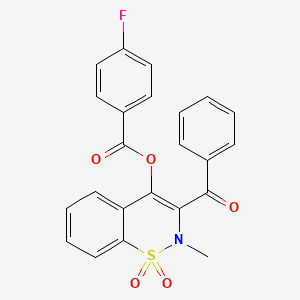![molecular formula C26H20N2O3S B11580656 2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol](/img/structure/B11580656.png)
2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol is a complex organic compound that features a unique combination of functional groups, including methoxy, phenyl, thiazolyl, and chromenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol typically involves multi-step organic reactions. One common approach is the condensation of 5-methyl-4-phenyl-thiazol-2-ylamine with a chromen-2-yl aldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reactants. Catalysts such as Lewis acids (e.g., AlCl3) may be used to facilitate the electrophilic aromatic substitution reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine linkage can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur at the phenyl and chromenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts like AlCl3 for Friedel-Crafts reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol involves its interaction with specific molecular targets. The compound’s phenol group can participate in hydrogen bonding and electron transfer processes, while the thiazolyl and chromenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Known for its use as an antioxidant in various applications, it has a simpler structure compared to the target compound.
Uniqueness
2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C26H20N2O3S |
|---|---|
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
2-methoxy-5-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol |
InChI |
InChI=1S/C26H20N2O3S/c1-16-25(17-8-4-3-5-9-17)28-26(32-16)27-20-15-24(31-22-11-7-6-10-19(20)22)18-12-13-23(30-2)21(29)14-18/h3-15,29H,1-2H3/b27-20+ |
Clave InChI |
BEFRCYZNZWJUMT-NHFJDJAPSA-N |
SMILES isomérico |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 |
SMILES canónico |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11580573.png)

![(3E)-3-[(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580587.png)
![3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11580595.png)

![2-oxo-2-[(4-oxo-4H-1,3-benzothiazin-2-yl)amino]ethyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580617.png)
![prop-2-en-1-yl 2-[3,9-dioxo-1-(3-propoxyphenyl)-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580625.png)

![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580633.png)

![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
![ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11580653.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580655.png)
![N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580661.png)
